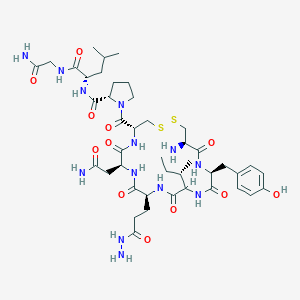
N-Hidroxiriluzolo
Descripción general
Descripción
El N-hidroxiriluzole es un metabolito del agente antiglutamatérgico riluzole. Se forma a partir del riluzole predominantemente por la isoforma del citocromo P450 CYP1A2 en microsomas hepáticos humanos . El compuesto es conocido por sus propiedades neuroprotectoras y se utiliza en diversas aplicaciones de investigación científica.
Aplicaciones Científicas De Investigación
El N-hidroxiriluzole tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Utilizado como patrón de referencia para el desarrollo y validación de métodos analíticos.
Biología: Se estudia su función en las vías metabólicas y las interacciones enzimáticas.
Mecanismo De Acción
El mecanismo de acción del N-hidroxiriluzole implica la inhibición de la transmisión glutamatérgica patológica en las sinapsis de las neuronas a través del bloqueo del canal de sodio . Esta inhibición reduce la excitotoxicidad, que es un factor importante en las enfermedades neurodegenerativas. El compuesto también interfiere con los eventos intracelulares que siguen a la unión del transmisor a los receptores de aminoácidos excitatorios .
Compuestos Similares:
Riluzole: El compuesto original, conocido por sus propiedades neuroprotectoras y antiglutamatérgicas.
N-hidroxiriluzole N-glucurónido: Un metabolito glucuronidado del N-hidroxiriluzole.
Singularidad: El N-hidroxiriluzole es único debido a su formación específica a través de la isoforma CYP1A2 y su mecanismo neuroprotector distintivo que implica el bloqueo del canal de sodio y la inhibición de la transmisión glutamatérgica . Esto lo diferencia de otros compuestos similares que pueden no tener la misma vía metabólica o mecanismo de acción.
Safety and Hazards
Direcciones Futuras
The natural Fe-based catalyst/H2O2 system was applied for the degradation of riluzole in water. It was demonstrated that the smaller the particle size of the catalyst, the larger its surface area and the greater its catalytic activity towards H2O2 decomposition into hydroxyl radicals . This suggests that future research could focus on optimizing the particle size of the catalyst to improve the efficiency of the reaction.
Análisis Bioquímico
Biochemical Properties
N-Hydroxy Riluzole interacts with various enzymes and proteins. It is predominantly formed from riluzole by the cytochrome P450 (CYP) isoform CYP1A2 in human hepatic microsomes
Cellular Effects
N-Hydroxy Riluzole has been shown to have effects on various types of cells. For instance, it has been reported to have neuroprotective effects . The exact cellular processes it influences, its impact on cell signaling pathways, gene expression, and cellular metabolism are still being researched.
Molecular Mechanism
The mechanism of action of N-Hydroxy Riluzole involves the inhibition of pathologic glutamatergic transmission in synapses of neurons via sodium channel blockade . It is also reported to directly inhibit the kainate and NMDA receptors
Dosage Effects in Animal Models
The effects of N-Hydroxy Riluzole vary with different dosages in animal models . Detailed information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is still being researched.
Metabolic Pathways
N-Hydroxy Riluzole is involved in certain metabolic pathways. It is a metabolite of riluzole and is formed predominantly by the cytochrome P450 (CYP) isoform CYP1A2
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del N-hidroxiriluzole implica la hidroxilación del riluzole. Este proceso está catalizado por el sistema enzimático del citocromo P450, específicamente la isoforma CYP1A2 . Las condiciones de reacción típicamente implican el uso de microsomas hepáticos humanos para facilitar la conversión.
Métodos de producción industrial: La producción industrial del N-hidroxiriluzole sigue una vía similar, utilizando biocatálisis con microsomas hepáticos humanos o enzimas recombinantes para lograr la hidroxilación del riluzole. El proceso se optimiza para la producción a gran escala controlando parámetros de reacción como la temperatura, el pH y la concentración de la enzima.
Análisis De Reacciones Químicas
Tipos de reacciones: El N-hidroxiriluzole experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse aún más para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden convertir el N-hidroxiriluzole de vuelta a riluzole.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las condiciones varían según el sustituyente, pero típicamente implican reactivos nucleófilos o electrófilos.
Productos principales:
Oxidación: Metabolitos aún más oxidados del N-hidroxiriluzole.
Reducción: Riluzole.
Sustitución: Diversos derivados sustituidos del N-hidroxiriluzole.
Comparación Con Compuestos Similares
Riluzole: The parent compound, known for its neuroprotective and antiglutamatergic properties.
N-hydroxy Riluzole N-glucuronide: A glucuronidated metabolite of N-hydroxy Riluzole.
Uniqueness: N-hydroxy Riluzole is unique due to its specific formation via the CYP1A2 isoform and its distinct neuroprotective mechanism involving sodium channel blockade and inhibition of glutamatergic transmission . This sets it apart from other similar compounds that may not have the same metabolic pathway or mechanism of action.
Propiedades
IUPAC Name |
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRTKLVQQZZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431979 | |
| Record name | N-Hydroxy Riluzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179070-90-7 | |
| Record name | N-Hydroxyriluzole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179070907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy Riluzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXYRILUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMF9D045NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)
